2-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Characterization
2-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one has been utilized in the synthesis and characterization of novel compounds. For instance, a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a three-component reaction at room temperature, demonstrating the versatility of related compounds in organic synthesis (Wu Feng, 2011).
Chemical Reactions and Catalysis
Compounds related to this compound have been studied for their role in chemical reactions and catalysis. For instance, reductions of imine compounds yielded amine analogues that, when reacted with nickel(II) complexes, produced active ethylene oligomerization catalysts (George S. Nyamato et al., 2016).
Antimicrobial Activity
Research has explored the antimicrobial activity of compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to derivatives with modest activity against certain bacteria and fungi (N. Patel et al., 2011).
Photolysis and Electronic Absorption
The compound has been involved in studies examining the dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines with limited motion freedom. Time-resolved electronic absorption spectroscopy was used to elucidate the mechanism of photochemical cleavage in these systems (R. González-Blanco et al., 1997).
Asymmetric Synthesis
The compound plays a role in the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, showcasing its utility in the production of complex organic molecules with specific stereochemistry (O. Froelich et al., 1996).
Kinetics and Reaction Mechanisms
Studies have been conducted on the kinetics and mechanisms of reactions involving compounds similar to this compound, such as the reaction of trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases (A. Jarczewski et al., 1986).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-[4-(2-methoxyethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-14-7-4-9-2-5-12(6-3-9)10(13)8-11/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQFSXKAMKMORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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